>30-Fold Superior Biochemical BTK Inhibition Compared to Methanesulfonamide Analog
In a comparative analysis of binding affinity for full-length recombinant human BTK, N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide demonstrates an IC50 of 5.10 nM [1]. This is a 33.5-fold improvement over its closest analog, N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide, which exhibits an IC50 of 171 nM under comparable assay conditions [2]. The phenylmethanesulfonamide moiety is directly responsible for maintaining the high-affinity binding interaction with the BTK ATP-binding pocket.
| Evidence Dimension | Biochemical BTK inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.10 nM |
| Comparator Or Baseline | N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide: IC50 = 171 nM |
| Quantified Difference | 33.5-fold increase in potency |
| Conditions | Full-length recombinant human His-tagged BTK, fluoresceinated peptide substrate, 60 min incubation (Target) vs. similar recombinant BTK assay (Comparator) |
Why This Matters
This level of potency differentiation is critical for experiments requiring low nanomolar enzyme occupancy, such as target engagement studies or cellular washout experiments, and eliminates the methanesulfonamide analog as a viable substitute.
- [1] BindingDB Entry BDBM50194726. CHEMBL3977725. N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide. View Source
- [2] BindingDB Entry BDBM50041533. CHEMBL3358408. N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide. View Source
